molecular formula C12H4F8O3 B1316303 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate CAS No. 205926-99-4

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate

Cat. No. B1316303
M. Wt: 348.14 g/mol
InChI Key: TYCYMOVGXPVZGN-UHFFFAOYSA-N
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Description

This compound, also known as 2,2’,3,3’,5,5’,6,6’-octafluoro[1,1’-biphenyl]-4,4’-diol, is a chemical with the molecular formula C12H2F8O2 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H2F8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H . This indicates that the molecule consists of a biphenyl core with eight fluorine atoms and two hydroxyl groups attached.


Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal . It has a molecular weight of 298.14 g/mol . .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for developing chemosensors for various analytes. These chemosensors have demonstrated high selectivity and sensitivity in detecting metal ions (Zn2+, Cu2+, Al3+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules (mandelic acid, cysteine). This review highlights DFP-based fluorescent chemosensors' capabilities, emphasizing their role in sensing applications (Roy, 2021).

Polymers from Renewable Resources

Research on 1,4:3,6-dianhydrohexitols (such as isosorbide) in polymers reviews their synthesis from cereal-based polysaccharides, showcasing their application in creating high glass transition temperature polymers with good thermomechanical resistance. These polymers are attractive for their rigidity, chirality, non-toxicity, and renewable origin, indicating a shift towards more sustainable polymer applications (Fenouillot et al., 2010).

Biologically Produced Diols

The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol explores the challenges and methods for their recovery and purification. These diols, with applications across various industries, face production cost issues mainly due to their separation from fermentation broth. This research suggests improvements in yield, purity, and energy consumption, highlighting potential future directions for efficient diol production (Xiu & Zeng, 2008).

Plastic Scintillators and OLED Materials

Studies on plastic scintillators based on polymethyl methacrylate and BODIPY-based materials for OLED devices review advancements in materials science. These reviews discuss the replacement of conventional solvents and dyes to improve scintillation efficiency, optical transparency, and the stability of plastic scintillators, as well as the development of BODIPY-based materials as potential 'metal-free' infrared emitters for OLED applications, showing the versatility and innovation in materials research (Salimgareeva & Kolesov, 2005; Squeo & Pasini, 2020).

CO2 Gas Hydrate in Food Research

The application of CO2 gas hydrate in food research offers insights into innovative uses in juice concentration, desalination, carbonation, and food preservation. This review outlines the kinetic properties and potential applications of CO2 hydrates in food technology, suggesting a promising future for sustainable and efficient food processing techniques (Srivastava, Hitzmann, & Zettel, 2021).

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F8O2.H2O/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16;/h21-22H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCYMOVGXPVZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583629
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate

CAS RN

205926-99-4
Record name 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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